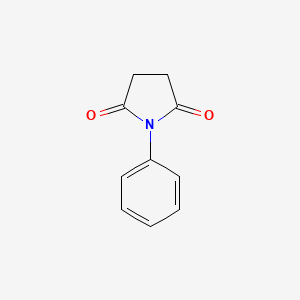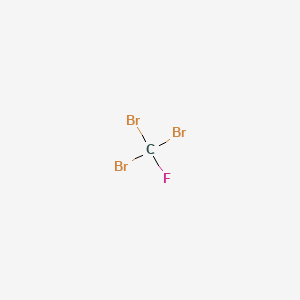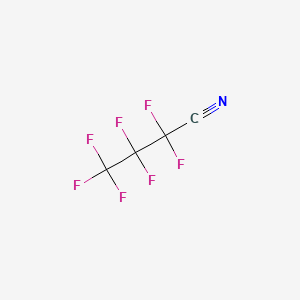
1,3-丁二酮,4,4,4-三氟-1-(2-萘基)-
描述
The compound "1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-" is a fluorinated derivative of 1,3-butanedione with a naphthalene substituent. It serves as a ligand in various metal complexes, contributing to the properties and reactivity of these complexes. The ligand is often abbreviated as Htfnb or tfnb in the literature .
Synthesis Analysis
The synthesis of metal complexes using Htfnb involves coordination with metals such as dysprosium, holmium, praseodymium, thulium, lead, and nickel. These syntheses typically employ additional ligands like 1,10-phenanthroline, 2,2'-bipyridine, and others to form various coordination geometries and complex structures .
Molecular Structure Analysis
Single-crystal X-ray diffraction techniques have been used to determine the structures of these complexes, revealing diverse coordination environments and geometries around the metal centers. For instance, dysprosium and lead complexes exhibit different coordination numbers and form one-dimensional polymeric networks or dinuclear complexes, respectively .
Chemical Reactions Analysis
The reactivity of the Htfnb ligand in forming complexes is influenced by its ability to coordinate with metal ions. The resulting complexes exhibit various chemical behaviors, such as slow magnetic relaxation in the case of dysprosium complexes, which is a property of interest in the field of molecular magnetism .
Physical and Chemical Properties Analysis
The physical and chemical properties of Htfnb and its complexes have been extensively studied. These complexes display interesting optical properties, such as near-infrared (NIR) luminescence, which is attributed to efficient energy transfer from the ligand to the central lanthanide ions . Spectroscopic characterization of Htfnb itself has been performed using vibrational, optical, and electronic spectra, providing insights into its ground state structure and interactions . The antimicrobial activities of nickel(II) complexes of Htfnb have been investigated, although they showed no significant activity . Additionally, the fluorinated nature of Htfnb contributes to the solubility and thermal stability of the derived polyimides, which possess low dielectric constants and high decomposition temperatures .
科学研究应用
Electrochemistry
- Scientific Field : Electrochemistry .
- Application Summary : This compound is used to increase the selectivity of lithium selective electrodes containing lithium ionophore VI in the membrane matrix .
- Methods of Application : The potentiometric response characteristics of the prepared lithium selective electrodes were investigated. The ratio of this molecule in the membrane cocktail was increased from 0.5% to 1.5%, which provided a better response with respect to the lower detection limit (LDL), linear range, and selectivity .
- Results or Outcomes : The LDL and linear range of the electrode with 1.5% of this compound were 7.6×10-6 mol L-1 and 1.0×10-1 - 3.4×10-5 mol L-1 respectively, with a slope 54.3 mV/decade (R2 = 0.9998). The potentiometric responses of all electrodes were pH-independent in the range of pH 3-12 .
Synthesis of Functionalized Sol-gel Matrix Materials
- Scientific Field : Material Science .
- Application Summary : This compound is used in the synthesis of a novel trialkoxysilane monomer for the preparation of functionalized sol-gel matrix materials .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Selective Lithium Extraction
- Scientific Field : Chemical Engineering .
- Application Summary : This compound is used as an organic extractant in selective lithium extraction from brines. It has strong selectivity for lithium over other alkaline and earth alkaline metal ions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of NNO Ketoimines
- Scientific Field : Organic Chemistry .
- Application Summary : This compound was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Mixed-ligand Chelate Extraction of Trivalent Lanthanides
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound was used in mixed-ligand chelate extraction of trivalent lanthanides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Preparation of Ternary Lanthanide (Ln) Complexes
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound was used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of NNO Ketoimines
- Scientific Field : Organic Chemistry .
- Application Summary : This compound was used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Mixed-ligand Chelate Extraction of Trivalent Lanthanides
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound was used in mixed-ligand chelate extraction of trivalent lanthanides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Preparation of Ternary Lanthanide (Ln) Complexes
- Scientific Field : Coordination Chemistry .
- Application Summary : This compound was used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Synthesis of [Eu (tfa) 3] 2 bpm complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound may be used as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Multistep Synthesis of [ 13 CD 2 ]benzylamine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound may be used as a reagent in the multistep synthesis of [ 13 CD 2 ]benzylamine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
安全和危害
属性
IUPAC Name |
4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLURYIQCXPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061268 | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
CAS RN |
893-33-4 | |
| Record name | 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 893-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Naphthoyl)-1,1,1-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4,4-TRIFLUORO-1-(2-NAPHTHALENYL)-1,3-BUTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP5JE9L2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)








